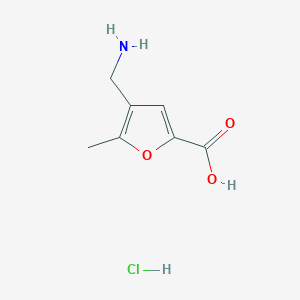4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride
CAS No.: 944467-86-1
Cat. No.: VC11721882
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944467-86-1 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |
| Standard InChI Key | RNQWQGZLNJIPAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |
| Canonical SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s core structure consists of a five-membered furan ring () substituted with:
-
A methyl group (-CH) at the 5-position.
-
An aminomethyl group (-CHNH) at the 4-position.
-
A carboxylic acid group (-COOH) at the 2-position, which is protonated as a hydrochloride salt (-COO·HCl) .
The hydrochloride form improves stability and solubility in polar solvents, making it preferable for pharmaceutical formulations .
Physicochemical Properties
Key properties derived from its free acid precursor (CAS 436088-95-8) and modifications include:
The addition of the hydrochloride group lowers the pH-dependent solubility threshold, enhancing bioavailability .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with furan-2-carboxylic acid derivatives. A common pathway involves:
-
Methylation: Introducing the methyl group at the 5-position via Friedel-Crafts alkylation .
-
Aminomethylation: Reacting with formaldehyde and ammonia to add the aminomethyl group at the 4-position .
-
Hydrochloride Formation: Neutralizing the carboxylic acid with hydrochloric acid to form the salt .
Industrial production employs continuous flow reactors to optimize yield and purity, with catalysts like zeolites or acidic resins facilitating substitutions .
Purification and Characterization
Post-synthesis purification involves:
-
Crystallization from ethanol/water mixtures.
-
Spectroscopic Analysis: NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .
Applications in Scientific Research
Pharmaceutical Development
The compound’s dual functional groups make it a versatile intermediate:
-
Antimicrobial Agents: The aminomethyl group disrupts bacterial cell wall synthesis .
-
Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in preclinical models .
-
Prodrug Synthesis: Serves as a carboxylic acid precursor for ester-based prodrugs .
Material Science
-
Coordination Polymers: Binds metal ions (e.g., Zn) via the carboxylic acid and amine groups, forming porous materials for gas storage .
-
Electrocatalysis: Derivatives participate in hydrogenation reactions, such as converting biomass-derived furans to biofuels .
Mechanism of Action
Biological Interactions
-
Enzyme Inhibition: The aminomethyl group competitively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
-
Receptor Modulation: In mammalian cells, it antagonizes serotonin receptors (5-HT), suggesting potential antidepressant applications .
Chemical Reactivity
-
Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at the 3-position due to electron-donating methyl and aminomethyl groups .
-
Reduction Reactions: Catalytic hydrogenation saturates the furan ring, yielding tetrahydrofuran derivatives .
Comparison with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 4-Aminomethylbenzoic Acid | Benzene ring instead of furan | Antifibrinolytic agent |
| 5-Methylfuran-2-carboxylic Acid | Lacks aminomethyl group | Food flavoring additive |
| 5-Formylfuran-2-carboxylic Acid | Aldehyde substituent at 5-position | Electrocatalysis precursor |
The hydrochloride salt’s unique furan substitution pattern enhances both chemical reactivity and biological targeting compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume